molecular formula C10H19NO B14629391 (3aR,6aS)-5-Butylhexahydro-1H-furo[3,4-c]pyrrole CAS No. 57269-15-5

(3aR,6aS)-5-Butylhexahydro-1H-furo[3,4-c]pyrrole

Cat. No.: B14629391
CAS No.: 57269-15-5
M. Wt: 169.26 g/mol
InChI Key: MDHSSASQZFJXIX-AOOOYVTPSA-N
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Description

(3aR,6aS)-5-Butylhexahydro-1H-furo[3,4-c]pyrrole is a complex organic compound belonging to the class of furopyrroles These compounds are characterized by a fused furan and pyrrole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,6aS)-5-Butylhexahydro-1H-furo[3,4-c]pyrrole can be achieved through various methods. One common approach involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with primary amines in the presence of a catalytic amount of iron (III) chloride. This method allows for the formation of N-substituted pyrroles under mild reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3aR,6aS)-5-Butylhexahydro-1H-furo[3,4-c]pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of N-substituted pyrroles.

Scientific Research Applications

(3aR,6aS)-5-Butylhexahydro-1H-furo[3,4-c]pyrrole has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3aR,6aS)-5-Butylhexahydro-1H-furo[3,4-c]pyrrole involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3aR,6aS)-5-Butylhexahydro-1H-furo[3,4-c]pyrrole lies in its specific stereochemistry and the presence of a butyl group, which can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.

Properties

CAS No.

57269-15-5

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

(3aS,6aR)-5-butyl-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrole

InChI

InChI=1S/C10H19NO/c1-2-3-4-11-5-9-7-12-8-10(9)6-11/h9-10H,2-8H2,1H3/t9-,10+

InChI Key

MDHSSASQZFJXIX-AOOOYVTPSA-N

Isomeric SMILES

CCCCN1C[C@@H]2COC[C@@H]2C1

Canonical SMILES

CCCCN1CC2COCC2C1

Origin of Product

United States

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